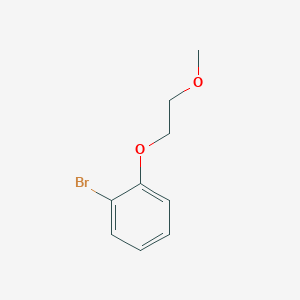

1-Bromo-2-(2-methoxyethoxy)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNVKSQBACJWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547603 | |

| Record name | 1-Bromo-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109417-60-9 | |

| Record name | 1-Bromo-2-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(2-methoxyethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-(2-methoxyethoxy)benzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

1-Bromo-2-(2-methoxyethoxy)benzene is a substituted aromatic ether that holds significant potential as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structural features—a reactive brominated phenyl ring coupled with a flexible and polar methoxyethoxy side chain—offer a compelling combination for the strategic design of novel therapeutic agents. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the methoxyethoxy moiety can impart favorable physicochemical properties, such as enhanced solubility and improved pharmacokinetic profiles, to the parent molecule. This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 109417-60-9 | [1] |

| Molecular Formula | C₉H₁₁BrO₂ | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| Boiling Point | 108-110 °C at 1.5 mmHg | |

| InChI Key | YQNVKSQBACJWHD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COCCOCC1=C(C=CC=C1)Br |

Synthesis of this compound

The most direct and industrially scalable approach for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5] This venerable yet highly effective S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this specific case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then reacts with a suitable 2-methoxyethyl halide.

Reaction Mechanism: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a classic S(_N)2 mechanism. The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 2-bromophenol using a strong base, typically a carbonate or hydroxide salt, to generate the more nucleophilic 2-bromophenoxide. This is a crucial step as alkoxides are significantly better nucleophiles than their corresponding alcohols.[5] The resulting phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the 2-methoxyethyl halide in a concerted, single-step process. The halide ion is displaced as the leaving group, resulting in the formation of the desired ether product, this compound. For optimal yields, a primary alkyl halide is preferred as the electrophile to minimize competing elimination reactions.[4]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-(2-methoxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(2-methoxyethoxy)benzene is an ortho-disubstituted aromatic ether with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique substitution pattern, featuring a bromine atom and a methoxyethoxy side chain, imparts specific electronic and steric properties that are of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxyethoxy side chain. The ortho-disubstitution pattern on the benzene ring leads to a complex splitting pattern in the aromatic region, while the aliphatic chain protons are expected to appear as well-defined multiplets.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range covering approximately 0-10 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Splitting |

| ~ 7.55 | Doublet of doublets (dd) | 1H | Ar-H | This proton is ortho to the bromine atom, which exerts a strong deshielding effect, shifting it downfield. It will be coupled to the two adjacent aromatic protons. |

| ~ 7.25 | Triplet of doublets (td) | 1H | Ar-H | This proton is meta to both the bromine and the ether group and will experience coupling from its two ortho and one para neighbors. |

| ~ 6.90 | Triplet of doublets (td) | 1H | Ar-H | This proton is ortho to the electron-donating ether group and will be shielded relative to the other aromatic protons. It will be coupled to its two ortho and one para neighbors. |

| ~ 6.85 | Doublet of doublets (dd) | 1H | Ar-H | This proton is meta to the bromine and ortho to the ether group, resulting in a relatively upfield shift. It will be coupled to its two adjacent protons. |

| ~ 4.20 | Triplet (t) | 2H | O-CH₂-CH₂-O | These protons are adjacent to the aromatic ether oxygen and are thus deshielded. They are coupled to the neighboring -CH₂- group, resulting in a triplet. |

| ~ 3.80 | Triplet (t) | 2H | O-CH₂-CH₂-O | These protons are adjacent to the methoxy group's oxygen and are coupled to the other -CH₂- group in the chain, appearing as a triplet. |

| ~ 3.45 | Singlet (s) | 3H | O-CH₃ | The methyl protons are in a relatively shielded environment and, lacking adjacent protons, appear as a singlet. |

Logical Relationship of Aromatic Proton Environments

Caption: Influence of substituents on aromatic proton chemical shifts.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry in this compound, all nine carbon atoms are expected to be chemically non-equivalent and thus produce nine distinct signals.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Spectral Width: A range of approximately 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~ 155 | Ar-C-O | The carbon directly attached to the electronegative oxygen of the ether is significantly deshielded. |

| ~ 133 | Ar-C-H | Aromatic carbon with a proton, influenced by its position relative to the substituents. |

| ~ 128 | Ar-C-H | Aromatic carbon with a proton. |

| ~ 122 | Ar-C-H | Aromatic carbon with a proton. |

| ~ 115 | Ar-C-H | Aromatic carbon with a proton, likely shielded by the ether group. |

| ~ 112 | Ar-C-Br | The carbon bearing the bromine atom is deshielded, but less so than the carbon attached to oxygen. |

| ~ 71 | O-CH₂-CH₂-O | Aliphatic carbon adjacent to an oxygen atom. |

| ~ 69 | O-CH₂-CH₂-O | Aliphatic carbon adjacent to an oxygen atom. |

| ~ 59 | O-CH₃ | The methyl carbon is the most shielded in the molecule. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the aromatic ring, the C-O ether linkages, and the C-Br bond.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

| ~ 3100-3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic of C-H bonds on the benzene ring. |

| ~ 2950-2850 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the methoxyethoxy side chain. |

| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic) | These absorptions are characteristic of the benzene ring skeletal vibrations. |

| ~ 1250 | Strong | C-O stretch (aryl-alkyl ether) | The asymmetric C-O-C stretch of the aryl-O bond is a strong and diagnostic peak for aromatic ethers.[1][2] |

| ~ 1120 | Strong | C-O stretch (alkyl-alkyl ether) | The C-O-C stretch of the aliphatic ether portion of the side chain.[1] |

| ~ 750 | Strong | C-H bend (ortho-disubstituted) | The out-of-plane C-H bending vibration is highly characteristic of the substitution pattern on the benzene ring. For ortho-disubstitution, a strong band is expected in this region.[3] |

| ~ 650 | Medium-Weak | C-Br stretch | The carbon-bromine stretching vibration typically appears in the fingerprint region. |

Workflow for Spectroscopic Analysis

Sources

Reactivity of "1-Bromo-2-(2-methoxyethoxy)benzene" in organic synthesis

An In-depth Technical Guide to the Reactivity of 1-Bromo-2-(2-methoxyethoxy)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the synthetic utility of this compound, a versatile aryl bromide intermediate. The strategic placement of the bromine atom and the ortho-methoxyethoxy group dictates its reactivity, making it a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Introduction: Structural Features and Synthetic Significance

This compound possesses a unique combination of a reactive carbon-bromine (C-Br) bond on an aromatic ring and a coordinating ether side chain. The C-Br bond is the primary site for synthetic transformations, serving as a versatile handle for the introduction of new functional groups.[1] The difference in electronegativity between carbon (2.55) and bromine (2.96) makes the carbon atom electrophilic and susceptible to a wide array of reactions.[1]

The ortho-positioned 2-methoxyethoxy substituent can influence the reactivity of the aryl bromide through steric and electronic effects. Furthermore, the ether oxygen atoms can act as coordinating sites for metal catalysts, potentially influencing the rate and selectivity of certain transformations. This combination of features makes it a key substrate in numerous palladium-catalyzed cross-coupling reactions and for the formation of organometallic intermediates.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 109417-60-9[2] |

| Molecular Formula | C₉H₁₁BrO₂[2] |

| Molecular Weight | 231.09 g/mol [2] |

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer high chemoselectivity for the C-Br bond, leaving other functional groups in the molecule intact.[1]

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester.[3][4] The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents.[5]

Causality Behind Experimental Choices: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step.

-

Transmetalation: A base is crucial for activating the organoboron species to form a boronate complex, which then transfers its organic group to the palladium center.[3][5]

-

Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.).

-

Solvent Addition: Add a deoxygenated solvent system, typically a mixture like 1,4-dioxane/water or THF/water.[6]

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (commonly 80-100 °C) for 2-24 hours.[6]

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Typical Suzuki-Miyaura Coupling Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Choice depends on substrate reactivity; phosphine ligands stabilize the catalyst. |

| Boron Reagent | Arylboronic Acid (Ar-B(OH)₂) | Readily available and stable organoboron source. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for efficient transmetalation.[6] |

| Solvent | Toluene, 1,4-Dioxane, THF (often with H₂O) | Solubilizes both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides thermal energy to overcome the activation barrier for oxidative addition. |

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[7][8][9] This reaction has largely replaced harsher classical methods, offering broad substrate scope and functional group tolerance.[7]

Causality Behind Experimental Choices: The choice of ligand and base is critical for a successful transformation.

-

Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines) are essential. They promote the rate-limiting reductive elimination step and stabilize the active palladium species, preventing catalyst decomposition.[10]

-

Base: A strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOtBu), is required.[10] Its role is to deprotonate the amine, forming an amido species that coordinates to the palladium center prior to reductive elimination.[10]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.[8] Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the residue via flash column chromatography.

Table 2: Typical Buchwald-Hartwig Amination Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(0) or Pd(II) precatalysts that form the active Pd(0) species in situ.[10] |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines that facilitate oxidative addition and reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong bases deprotonate the amine to facilitate its entry into the catalytic cycle. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst. |

| Temperature | 80-110 °C | Necessary to drive the catalytic cycle, particularly the reductive elimination step. |

Caption: Experimental workflow for Buchwald-Hartwig amination.

C. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[11][12] The reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free methods have also been developed.[11][13]

Causality Behind Experimental Choices: The classic Sonogashira reaction involves two interconnected catalytic cycles.

-

Palladium Cycle: Mirrors other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0) and reductive elimination.

-

Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the overall reaction.

-

Base: An amine base (e.g., triethylamine or diisopropylamine) is used to deprotonate the alkyne and neutralize the HBr formed during the reaction.

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

-

Solvent and Base: Add an appropriate solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography.

Table 3: Typical Sonogashira Coupling Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard catalysts for Sonogashira couplings. |

| Copper Co-catalyst | CuI | Forms copper acetylide to facilitate transmetalation.[12] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base and often as a solvent. |

| Solvent | THF, DMF, Toluene | Aprotic solvents that solubilize the reagents. |

| Temperature | 25-70 °C | Generally milder conditions are required compared to Suzuki or Buchwald-Hartwig reactions. |

Formation and Reactivity of Organometallic Intermediates

Beyond palladium catalysis, the C-Br bond of this compound is a key site for the formation of potent organometallic nucleophiles, which can then react with a wide range of electrophiles.

A. Grignard Reagent Formation

Treating an aryl bromide with magnesium metal in an etheral solvent generates a Grignard reagent (Ar-MgBr), a powerful carbon nucleophile.[14][15]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and moisture-sensitive, reacting rapidly with protic sources like water.[14][16] All glassware and solvents must be rigorously dried.

-

Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide.[14] Activating agents like iodine or 1,2-dibromoethane are often used to expose a fresh magnesium surface and initiate the reaction.[14][16]

-

Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. They stabilize the Grignard reagent by coordinating to the magnesium center.[14]

Experimental Protocol: Grignard Reagent Formation and Reaction

-

Setup: Flame-dry a three-necked flask equipped with a reflux condenser and dropping funnel under an inert gas flow.

-

Initiation: Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask. Add a small portion of a solution of this compound (1.0 eq.) in anhydrous THF. Gentle heating or sonication may be required to initiate the reaction, indicated by discoloration and gentle reflux.[15]

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure full conversion.

-

Reaction with Electrophile: Cool the newly formed Grignard reagent solution to 0 °C. Slowly add a solution of the desired electrophile (e.g., a ketone, aldehyde, or CO₂) in anhydrous THF.

-

Workup: After the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash, dry, and purify.

Caption: Workflow for Grignard reagent formation and subsequent reaction.

B. Aryllithium Formation via Lithium-Halogen Exchange

Lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) is another effective method to convert the aryl bromide into a highly reactive aryllithium intermediate.[17] These intermediates are generally more nucleophilic than their Grignard counterparts.

Causality Behind Experimental Choices:

-

Low Temperature: Lithium-halogen exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the aryllithium intermediate reacting with the solvent (THF) or other species in the flask.[17][18]

-

Organolithium Reagent: n-BuLi is commonly used for this exchange. The reaction is fast and generally high-yielding at low temperatures.[17]

-

Electrophilic Quench: The resulting aryllithium species is a potent nucleophile and is trapped in situ with a suitable electrophile (e.g., DMF to form an aldehyde, CO₂ to form a carboxylic acid).[17]

Experimental Protocol: Lithiation and Electrophilic Quench

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq., typically as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C.[17] Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Slowly add the anhydrous electrophile (1.2-1.5 eq., e.g., DMF) to the aryllithium solution at -78 °C.[17]

-

Warming and Workup: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous NH₄Cl solution.[17]

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its primary mode of reactivity is centered on the carbon-bromine bond, which readily participates in a host of transformations. It is an excellent substrate for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing for the controlled formation of C-C and C-N bonds. Furthermore, it can be converted into potent Grignard or aryllithium nucleophiles, which can be trapped with a wide variety of electrophiles to introduce diverse functional groups. This predictable and multifaceted reactivity profile ensures its continued importance in the synthesis of complex targets in the pharmaceutical and materials science industries.

References

- Benchchem. (n.d.). 1-Bromo-2-(2-methoxyethyl)benzene | 39767-89-0.

- ChemicalBook. (n.d.). 1-Bromo-2-methoxyethane | 6482-24-2.

- PubChem. (n.d.). 1-Bromo-2-(2-bromoethoxy)benzene.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- NIST. (n.d.). This compound.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ACG Publications. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents.

- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Wikipedia. (n.d.). Suzuki reaction.

- Flow Chemistry. (n.d.). Sonogashira Coupling.

- PubChem. (n.d.). 1-Bromo-2-(methoxymethyl)benzene.

- Smolecule. (2023, August 16). 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene.

- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- Wikipedia. (n.d.). Grignard reagent.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BLD Pharm. (n.d.). 1-Bromo-2-((2-methoxyethoxy)methoxy)benzene.

- Benchchem. (n.d.). Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Application Notes and Protocols.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Solubilization: Utilizing 1-Bromo-2-(2-methoxyethoxy)ethane in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Benchchem. (n.d.). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.

- UC Santa Barbara. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.

- Biosynth. (n.d.). 1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene.

- Benchchem. (n.d.). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.

- Web Pages. (n.d.). 1. Grignard Reaction.

- Benchchem. (n.d.). Protocol for Grignard reagent formation from 1-Bromo-2,2-dimethylbutane.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 14. Grignard reagent - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]

An In-depth Technical Guide to 1-Bromo-2-(2-methoxyethoxy)benzene: A Versatile Building Block for Complex Molecular Architectures

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. 1-Bromo-2-(2-methoxyethoxy)benzene has emerged as a particularly valuable scaffold, offering a unique combination of functionalities that empower chemists in the fields of pharmaceutical discovery, materials science, and agrochemical development. Its structure, featuring a reactive aryl bromide handle and a flexible, polar methoxyethoxy side chain, provides a versatile platform for a multitude of chemical transformations.

The aryl bromide moiety serves as a linchpin for a host of powerful cross-coupling reactions, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the 2-methoxyethoxy group imparts favorable solubility characteristics to both the building block and its downstream derivatives, a critical consideration for reaction efficiency and the physicochemical properties of the final product. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering both foundational knowledge and practical, field-proven protocols for its effective utilization.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 109417-60-9 | [1][2] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 108-110 °C at 1.5 mmHg | [2] |

| IUPAC Name | This compound | |

| InChI Key | YQNVKSQBACJWHD-UHFFFAOYSA-N |

Synthetic Pathways

The primary route for the synthesis of this compound involves the etherification of 2-bromophenol. This transformation is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

-

2-Bromophenol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

1-Bromo-2-methoxyethane (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromophenol and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide is observed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-methoxyethane dropwise via syringe.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive systems, heating (e.g., to 60-80 °C) may be required.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Core Reactivity and Strategic Applications

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond. This functionality provides a gateway to numerous transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are cornerstones of modern organic synthesis, and aryl bromides are excellent substrates for these transformations.[3]

1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron species (e.g., a boronic acid or ester).[4][5] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a suitable solvent system, often a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating: Seal the vial and heat the reaction mixture (typically 80-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography.

2. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][8] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and functional materials.[9] The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and broad substrate scope.[10]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Representative Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried, argon-flushed Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

-

Heating: Seal the tube and heat the mixture (typically 80-110 °C) with stirring until the reaction is complete.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst. The filtrate is concentrated, and the product is purified by column chromatography.

Formation of Organometallic Intermediates

Beyond palladium catalysis, the aryl bromide can be converted into highly nucleophilic organometallic reagents, which can then react with a wide range of electrophiles to form new C-C bonds.

1. Grignard Reagent Formation

Reaction with magnesium metal in an ethereal solvent converts the aryl bromide into the corresponding Grignard reagent, [2-(2-methoxyethoxy)phenyl]magnesium bromide.[3][11] This is a classic and highly effective method for generating a potent carbon nucleophile.[12]

Protocol: Grignard Reagent Formation and Trapping

-

Magnesium Activation: Place magnesium turnings (1.2-1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[11]

-

Initiation: Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.[13]

-

Reagent Formation: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture may be stirred at room temperature or gently heated to ensure full conversion.

-

Electrophilic Quench: Cool the freshly prepared Grignard reagent to an appropriate temperature (e.g., 0 °C or -78 °C) and add the desired electrophile (e.g., an aldehyde, ketone, or CO₂ (as dry ice)) dropwise.

-

Work-up: After the reaction is complete, quench with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash, dry, and purify as needed.

2. Organolithium Formation (Lithium-Halogen Exchange)

At low temperatures (typically -78 °C), treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, results in a rapid lithium-halogen exchange to form the corresponding aryllithium species.[14] This reagent is generally more reactive than its Grignard counterpart and is often used when Grignard formation is sluggish or incompatible with other functional groups.[15][16]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound stands as a testament to the power of strategic functionalization in a molecular building block. It offers a reliable and versatile entry point for the synthesis of complex biaryl systems, arylamines, and a host of other structures through its participation in robust transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and organometallic additions. The integrated methoxyethoxy side chain not only enhances solubility, aiding in reaction performance and purification, but can also be a key pharmacophore element in drug design. For researchers and drug development professionals, a comprehensive understanding of this reagent's capabilities, as outlined in this guide, is key to unlocking its full potential in the rapid and efficient construction of next-generation molecules.

References

-

AABlocks. 1-Bromo-2,4-dichloro-5-(2-methoxyethoxy)benzene, 98% Purity, C9H9BrCl2O2, 100 mg. Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

-

PubChem. 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

PubChem. 1-Bromo-2-(2-bromoethoxy)benzene. Available at: [Link]

-

PubChem. 1-Bromo-2-(methoxymethyl)benzene. Available at: [Link]

-

ACG Publications. Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Available at: [Link]

-

organic-reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Solubilization: Utilizing 1-Bromo-2-(2-methoxyethoxy)ethane in Organic Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Myers, A. The Suzuki Reaction. Available at: [Link]

-

Pragna Group. Top 5 Uses of Bromo Benzene in Chemical Manufacturing. Available at: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

University of Missouri–St. Louis. Grignard Reaction. Available at: [Link]

-

AA Blocks. 1-Bromo-3,5-bis(2-methoxyethoxy)benzene. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

ResearchGate. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available at: [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. This compound | 109417-60-9 [amp.chemicalbook.com]

- 3. pragnagroup.wordpress.com [pragnagroup.wordpress.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. community.wvu.edu [community.wvu.edu]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Untapped Potential of 1-Bromo-2-(2-methoxyethoxy)benzene: A Technical Guide for Medicinal Chemists

Foreword: Beyond the Catalog—Envisioning a Molecule's Future in Drug Discovery

In the vast repository of chemical building blocks, some molecules await their turn in the spotlight. 1-Bromo-2-(2-methoxyethoxy)benzene is one such compound. While not a blockbuster drug in itself, its unique structural features present a compelling starting point for the synthesis of novel therapeutics. This technical guide moves beyond a simple recitation of properties to provide a forward-looking perspective on how this versatile intermediate can be strategically employed in modern medicinal chemistry programs. Herein, we will dissect its reactivity, propose tangible applications, and provide actionable protocols to empower researchers in their quest for the next generation of medicines.

Strategic Analysis of this compound: A Molecule of Latent Opportunity

At its core, this compound, with CAS Number 109417-60-9, is a disubstituted benzene ring featuring two key functionalities ripe for synthetic manipulation: a reactive aryl bromide and a flexible, polar 2-methoxyethoxy side chain.

| Property | Value | Source |

| CAS Number | 109417-60-9 | [1] |

| Molecular Formula | C9H11BrO2 | [1] |

| Molecular Weight | 231.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

The aryl bromide serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functionalities to build molecular complexity. Simultaneously, the 2-methoxyethoxy group offers a unique combination of properties. Its ethereal nature can enhance aqueous solubility and influence the pharmacokinetic profile of a parent molecule, a critical consideration in drug design. This side chain can also engage in hydrogen bonding and other non-covalent interactions within a biological target.

The strategic value of this compound lies in the orthogonal reactivity of its two key functional groups, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Synthetic Utility: Harnessing the Reactivity of a Versatile Scaffold

The true potential of this compound is unlocked through its application in a variety of powerful synthetic transformations. The following section details key reaction classes and provides illustrative protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity

The bromine atom on the aromatic ring is the primary site of reactivity, making it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern pharmaceutical synthesis, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures or introducing alkyl or vinyl groups.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Sources

"1-Bromo-2-(2-methoxyethoxy)benzene" derivatives and analogs

An In-depth Technical Guide to 1-Bromo-2-(2-methoxyethoxy)benzene: Synthesis, Reactivity, and Applications in Chemical Innovation

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a versatile chemical intermediate. We will dissect its structural attributes, detail synthetic methodologies, explore its reactive potential, and contextualize its application for researchers, chemists, and professionals in drug development. Our focus is on the practical causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Core Compound Analysis: this compound

This compound (CAS No: 109417-60-9) is a disubstituted benzene derivative featuring two key functional groups that define its chemical utility: an aryl bromide and an ortho-positioned methoxyethoxy ether side chain.[1][2] The aryl bromide is a cornerstone functional group in modern synthetic chemistry, serving as a highly effective handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[3] The ether side chain, with its flexible and polar nature, can influence the molecule's solubility, conformation, and potential for intermolecular interactions, making it a valuable modulator of physicochemical properties in derivative compounds.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's properties is foundational to its application. The key identifiers and properties of the title compound are summarized below.

| Parameter | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 109417-60-9 | [1][2] |

| Molecular Formula | C₉H₁₁BrO₂ | [2] |

| Molecular Weight | 231.09 g/mol | [1][2] |

| InChI Key | XWAFDSLAJAZHJI-UHFFFAOYSA-N | [1] |

| Spectroscopic Data (Predicted) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.6 (m, 1H, Ar-H), δ 6.8-7.3 (m, 3H, Ar-H), δ 4.1-4.2 (t, 2H, -OCH₂-), δ 3.7-3.8 (t, 2H, -CH₂OCH₃), δ 3.45 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155-156 (Ar C-O), δ 133-134 (Ar C-H), δ 128-129 (Ar C-H), δ 122-123 (Ar C-H), δ 114-115 (Ar C-H), δ 112-113 (Ar C-Br), δ 70-71 (-OCH₂-), δ 68-69 (-CH₂OCH₃), δ 59-60 (-OCH₃) |

| Infrared (IR) | ~3050-3100 cm⁻¹ (Aromatic C-H Stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H Stretch), ~1250 cm⁻¹ (Aryl C-O Stretch), ~1100 cm⁻¹ (Aliphatic C-O-C Stretch), ~500-600 cm⁻¹ (C-Br Stretch)[3] |

| Mass Spectrometry (MS) | A characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), resulting in two major peaks at m/z 230 and 232. |

Synthesis and Strategic Chemical Transformations

The true value of a building block is defined by its accessibility and the breadth of its reactivity. This section outlines the synthesis of the core scaffold and its subsequent transformations.

Synthesis of the Core Scaffold: Williamson Ether Synthesis

The most direct and logical route to this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide. In this case, 2-bromophenol is reacted with 2-methoxyethyl bromide (or a related derivative with a better leaving group, like a tosylate).

Caption: Fig. 1: Williamson Ether Synthesis Pathway.

Experimental Protocol: Synthesis of this compound

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dimethylformamide (DMF, ~0.5 M).

-

Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.2 eq.) to the stirring suspension.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

The Cornerstone of Utility: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is the primary site of synthetic utility, positioning the molecule as an ideal substrate for palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning transformations are fundamental for constructing complex molecular architectures.[3]

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Stille | Organotin Reagent (R-SnBu₃) | C(sp²)-C(sp²) | Pd catalyst |

These reactions allow for the bromine atom to be replaced with a vast array of functional groups, enabling the synthesis of diverse libraries of derivatives.[3]

Caption: Fig. 2: General Workflow for a Cross-Coupling Reaction.

Crafting Analogs and Derivatives: A Logic-Driven Approach

The generation of analogs is not a random process; it is a strategic endeavor to systematically probe chemical space and optimize for desired properties, such as biological activity or material characteristics. The this compound scaffold offers several logical points for modification.

Caption: Fig. 3: Logical Pathways for Analog Generation.

Structure-Activity Relationship (SAR) Insights

In drug discovery, modifying a core scaffold is essential for developing structure-activity relationships (SAR). For instance, research into inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) has utilized scaffolds containing substituted benzene rings.[5] In one study, analogs with varying 2-alkoxy or aryloxy substituents on a naphthalene core were synthesized to probe the binding pocket. This work demonstrated that extending a side chain with a 4-fluorobenzyloxy group led to a significant increase in potency, highlighting how modifications analogous to those possible with our core molecule can directly impact biological activity.[5] The methoxyethoxy chain on our title compound can be systematically lengthened or terminated with different aryl groups to similarly explore binding interactions and optimize efficacy.

Applications in Drug Discovery and Materials Science

The utility of this compound and its derivatives spans multiple scientific domains, primarily driven by its role as a versatile synthetic intermediate.

A Scaffold for Medicinal Chemistry

The introduction of bromine into molecular structures is a recognized strategy in drug design.[6] It can increase membrane permeability and serve as a handle for metabolic studies or radiolabeling. The PubChem database, a vast repository of chemical structures and their biological activities, is an invaluable tool for exploring the potential of novel scaffolds.[7] By using the this compound core to generate a library of compounds through the cross-coupling reactions outlined above, researchers can perform high-throughput screening to identify hits against various biological targets. The ether side chain can be tailored to improve pharmacokinetic properties, such as solubility and metabolic stability, which are critical for advancing a lead compound.

Building Blocks for Advanced Materials

The same cross-coupling reactions used in drug discovery are also pivotal in materials science. The ability to couple the aryl bromide with aromatic partners (e.g., via Suzuki coupling) or acetylenic units (via Sonogashira coupling) allows for the construction of conjugated polymers and oligomers. The methoxyethoxy side chains, often referred to as oligo(ethylene glycol) chains, are frequently incorporated into organic electronic materials to enhance processability and solubility in common organic solvents without negatively impacting electronic properties.[8]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers a confluence of reactivity and tunability. Its aryl bromide handle provides a reliable entry point into the powerful world of palladium-catalyzed cross-coupling, enabling near-limitless diversification. Simultaneously, its ortho-ether substituent provides a means to subtly but powerfully influence the physicochemical properties of its derivatives. For the medicinal chemist, it is a scaffold for building novel therapeutics. For the materials scientist, it is a component for constructing functional organic materials. This guide has provided the foundational knowledge and practical protocols to empower researchers to fully leverage the synthetic potential of this valuable intermediate.

References

-

PubChem. (n.d.). 1-Bromo-2-(2-bromoethoxy)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. National Center for Biotechnology Information. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-bromo-2-(2-bromoethyl)benzene. PrepChem.com. [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of bromobenzene. The Royal Society of Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube. [Link]

-

National Institutes of Health. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]

-

PubChem. (n.d.). 1,4-Dibromo-2,5-bis(2-(2-methoxyethoxy)ethoxy)benzene. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. [Link]

-

Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]

-

Semantic Scholar. (2021). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) versus. Semantic Scholar. [Link]

-

National Institutes of Health. (n.d.). PubChem applications in drug discovery: a bibliometric analysis. PubMed Central. [Link]

Sources

- 1. This compound | 109417-60-9 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 1-Bromo-2-(2-methoxyethoxy)benzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-2-(2-methoxyethoxy)benzene. It details a robust synthetic protocol for its preparation via the Williamson ether synthesis and explores its reactivity, with a particular focus on its utility as a versatile building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering field-proven insights and detailed experimental methodologies.

Introduction

This compound is a halogenated aromatic ether that has emerged as a significant intermediate in organic synthesis. Its unique structural features—a reactive bromine atom positioned on an aromatic ring and an ortho-disposed methoxyethoxy side chain—confer a desirable balance of reactivity and functionality. The bromo group serves as a versatile handle for a wide array of cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. The methoxyethoxy moiety can influence the molecule's solubility and conformational properties, and its ether linkages are generally stable under a variety of reaction conditions. These attributes make this compound a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is paramount for its effective use in a research and development setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 109417-60-9 | [1][2] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| Molecular Weight | 231.09 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 108-110 °C at 1.5 mmHg | [4] |

| Purity | Typically ≥95% | [5] |

| IUPAC Name | This compound | [1][2] |

| InChI Key | YQNVKSQBACJWHD-UHFFFAOYSA-N | [5][6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.6 ppm. The methylene protons of the ethoxy group will likely appear as two triplets around δ 3.8-4.2 ppm, and the methoxy group will present as a singlet around δ 3.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbon attached to the bromine atom shifted downfield. The aliphatic carbons of the methoxyethoxy side chain will resonate in the upfield region of the spectrum.

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1250 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[7] Common fragmentation patterns would involve the loss of the methoxyethoxy side chain or parts thereof.[8]

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[9][10][11] This reaction involves the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 2-methoxyethyl halide.

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromophenol

-

Sodium hydride (60% dispersion in mineral oil) or anhydrous potassium carbonate

-

1-Bromo-2-methoxyethane

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromophenol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or acetone to dissolve the 2-bromophenol.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 eq) or potassium carbonate (1.5 eq). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Nucleophilic Substitution: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the aryl bromide, which readily participates in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with a wide range of boronic acids or their esters to generate substituted biphenyl derivatives.[12][13][14] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically demanding coupling partners.

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a diverse range of substituted anilines.[15][16] this compound can be coupled with primary or secondary amines in the presence of a palladium catalyst and a suitable phosphine ligand.[17] This reaction is of particular importance in medicinal chemistry for the synthesis of biologically active nitrogen-containing compounds.[18]

Caption: Buchwald-Hartwig amination of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][6]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

-

First Aid Measures:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with a straightforward synthetic route, make it an accessible and reliable reagent for a wide range of applications. Its propensity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, positions it as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. This guide provides the foundational knowledge and practical protocols necessary for the effective and safe utilization of this important synthetic intermediate.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-methoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-(methoxymethyl)benzene. Retrieved from [Link]

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411.

-

University of California, Irvine. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-(2-bromoethoxy)benzene. Retrieved from [Link]

-

Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chembeez. (n.d.). This compound, 95%. Retrieved from [Link]

-

Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT. Retrieved from [Link]

-

RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Collard Group. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

-

YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,.... Retrieved from [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Retrieved from [Link]

Sources

- 1. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]

- 2. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. biosynth.com [biosynth.com]

- 7. This compound | 109417-60-9 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. tcichemicals.com [tcichemicals.com]